

# Nasal Microbiome in Allergic Rhinitis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | J30-8     |           |
| Cat. No.:            | B15612907 | Get Quote |

An in-depth exploration of the nasal microbiome's role in the pathogenesis of allergic rhinitis, offering a comprehensive overview of current research, experimental methodologies, and key signaling pathways for researchers, scientists, and drug development professionals.

Allergic rhinitis (AR) is a prevalent chronic inflammatory disease of the nasal mucosa, affecting a significant portion of the global population. While the role of allergens and the host immune system in AR is well-established, emerging evidence underscores the critical contribution of the nasal microbiome to the disease's development and severity.[1][2][3] Dysbiosis, an imbalance in the composition and function of this microbial community, is increasingly recognized as a key factor in the immunomodulation that underlies allergic sensitization and inflammation.[4][5][6] This technical guide provides a detailed summary of exploratory studies on the nasal microbiome in AR, focusing on quantitative data, experimental protocols, and the intricate signaling pathways involved.

# **Quantitative Data Summary**

The following tables summarize the key quantitative findings from various studies comparing the nasal microbiome of individuals with allergic rhinitis and healthy controls. These tables are designed to provide a clear and concise overview of the current state of research, facilitating comparison across different studies.

### Table 1: Alpha-Diversity Indices in Allergic Rhinitis



| Study                             | Diversity Metric               | Finding in AR Patients vs. Healthy Controls | Significance (p-<br>value)                                  |
|-----------------------------------|--------------------------------|---------------------------------------------|-------------------------------------------------------------|
| Choi et al. (2023)[7]             | Shannon Index                  | Significantly Higher                        | < 0.05                                                      |
| Choi et al. (2023)[7]             | Simpson Index                  | Significantly Higher                        | < 0.05                                                      |
| Liu et al. (2022)[8]              | Shannon Index                  | Significantly Lower                         | P = 0.013 (Asthma), P<br>= 0.004 (Asthma +<br>AR)           |
| Liu et al. (2022)[8]              | Chao1 Index                    | Tendency to be Lower                        | P = 0.001 (AR), P = 0.001 (Asthma), P = 0.001 (Asthma + AR) |
| Corrales-Agudelo et al. (2023)[9] | Shannon, Chao1,<br>ACE, PD     | Significantly Higher                        | p < 0.01                                                    |
| Unnamed Study<br>(2024)[10]       | Simpson and<br>Shannon indices | Significantly higher                        | Not specified                                               |
| Unnamed Study<br>(2025)[11]       | Alpha diversity measures       | Significantly higher in healthy controls    | Not specified                                               |

Note: The findings on alpha diversity are inconsistent across studies, which may be attributed to differences in study populations, sample collection methods, and data analysis techniques.

Table 2: Beta-Diversity Analysis in Allergic Rhinitis

| Study                          | Finding in AR Patients vs.<br>Healthy Controls                     | Significance  |
|--------------------------------|--------------------------------------------------------------------|---------------|
| Choi et al. (2023)[7]          | Significant difference in microbiota composition                   | p < 0.05      |
| Corrales-Agudelo et al. (2023) | Significant difference in microbial structure                      | p < 0.011     |
| Bender et al. (2020)[12]       | Significantly different between groups (AR, post-IT, and controls) | Not specified |



Note: Beta-diversity analysis consistently shows a significant difference in the overall microbial community structure between individuals with allergic rhinitis and healthy controls.

# Table 3: Differential Abundance of Bacterial Taxa in Allergic Rhinitis



| Taxon                      | Change in AR Patients                 | Study(ies)       |
|----------------------------|---------------------------------------|------------------|
| Phylum Level               |                                       |                  |
| Firmicutes                 | Increased                             | [2][3][5][8][13] |
| Actinobacteria             | Decreased                             | [5][13]          |
| Proteobacteria             | Decreased                             | [3]              |
| Genus/Species Level        |                                       |                  |
| Staphylococcus aureus      | Increased                             | [2][5][14]       |
| Staphylococcus epidermidis | Increased                             | [11]             |
| Streptococcus salivarius   | Increased                             | [6]              |
| Vibrio vulnificus          | Increased                             | [7][15]          |
| Acinetobacter baumannii    | Increased                             | [7][15]          |
| Acinetobacter johnsonii    | Increased                             | [11]             |
| Haemophilus influenzae     | Increased                             | [11]             |
| Ralstonia                  | Increased                             | [10]             |
| Corynebacterium            | Decreased                             | [4][8]           |
| Propionibacterium acnes    | Decreased                             | [5][11][13]      |
| Lactobacillus murinus      | Decreased                             | [7][15]          |
| Lactobacillus iners        | Decreased                             | [7][15]          |
| Alloiococcus otitis        | Decreased                             | [11]             |
| Pseudomonas stutzeri       | Decreased                             | [11]             |
| Moraxella                  | Decreased in AR, dominant in controls | [3][10]          |

Note: This table highlights some of the most consistently reported changes in bacterial taxa. The specific taxa identified can vary between studies.



### **Experimental Protocols**

The following section outlines the detailed methodologies for key experiments cited in the study of the nasal microbiome in allergic rhinitis.

#### **Subject Recruitment and Diagnosis**

- Inclusion Criteria for AR Patients: Diagnosis of allergic rhinitis is typically based on the "Guidelines for the Diagnosis and Treatment of Allergic Rhinitis".[7][15] This includes the presence of characteristic symptoms (e.g., paroxysmal sneezing, clear rhinorrhea, nasal itching, and congestion) and a positive result in at least one allergen-specific IgE test (e.g., skin prick test or serum slgE) for common inhalant allergens.[7][15]
- Inclusion Criteria for Healthy Controls: Healthy control subjects should have no history of allergic rhinitis, asthma, or other sinonasal inflammatory diseases.
- Exclusion Criteria: Common exclusion criteria include the use of antibiotics or probiotics within a specified period before sampling, the presence of other chronic respiratory diseases, and immunodeficiency.

#### **Sample Collection**

- Nasal Swabs: A common and minimally invasive method involves the collection of nasal secretions using sterile flocked swabs.[4][7][16] The swab is typically inserted into the middle meatus or inferior turbinate region of the nasal cavity and rotated for a defined period.
- Nasal Lavage: This method involves instilling a sterile saline solution into the nasal cavity and collecting the effluent.[8][16] This technique can be used to quantify inflammatory cells, such as eosinophils, in addition to microbial analysis.[16]
- Tissue Biopsy: For more in-depth analysis of the mucosal microbiome, tissue samples can be collected from the inferior turbinate during surgical procedures.[5]

#### **DNA Extraction and Sequencing**

 DNA Extraction: Bacterial DNA is extracted from the collected samples using commercially available kits, such as the DNeasy PowerLyzer PowerSoil Kit, often with modifications to enhance bacterial lysis.[11]



- 16S rRNA Gene Sequencing: The hypervariable regions of the 16S rRNA gene (commonly the V3-V4 region) are amplified by PCR using universal bacterial primers.[11] The amplified products are then sequenced using high-throughput sequencing platforms like Illumina MiSeq.[11]
- Metagenomic Sequencing: Whole-genome shotgun sequencing can provide a more comprehensive view of the microbial community, including functional gene content.[7][15]

#### **Bioinformatic and Statistical Analysis**

- Taxonomic Classification: Sequencing reads are processed to remove low-quality sequences and chimeras. Taxonomic assignment is then performed using databases such as NCBI RefSeq with tools like Kraken2.[11]
- Diversity Analysis:
  - Alpha-diversity (within-sample diversity) is calculated using indices such as Shannon,
     Simpson, Chao1, and Observed OTUs (Operational Taxonomic Units).[8][10]
  - Beta-diversity (between-sample diversity) is assessed using metrics like Bray-Curtis dissimilarity and visualized with Principal Coordinates Analysis (PCoA).[17]
- Functional Analysis: The functional potential of the microbiome can be predicted from 16S rRNA data using tools like PICRUSt (Phylogenetic Investigation of Communities by Reconstruction of Unobserved States) and mapped to functional databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG).[8][18]
- Statistical Analysis: Statistical significance of differences in diversity and taxon abundance between groups is determined using tests such as the Wilcoxon rank-sum test, Kruskal-Wallis test, and permutational multivariate analysis of variance (PERMANOVA).[2] Linear discriminant analysis effect size (LEfSe) is often used to identify differentially abundant taxa.
   [8]

## **Signaling Pathways and Experimental Workflows**

The interplay between the nasal microbiome and the host immune system is complex and involves multiple signaling pathways. The following diagrams, generated using the DOT



language, illustrate key experimental workflows and signaling cascades implicated in allergic rhinitis.

## **Experimental Workflow for Nasal Microbiome Analysis**



Click to download full resolution via product page

Caption: A typical experimental workflow for studying the nasal microbiome in allergic rhinitis.

# Signaling Pathway of Th2-Mediated Inflammation Induced by Nasal Microbiota





Click to download full resolution via product page

Caption: A simplified signaling pathway of Th2-mediated inflammation in allergic rhinitis.



The exploration of the nasal microbiome in allergic rhinitis is a rapidly evolving field. The data presented in this guide highlight the consistent finding of a dysbiotic microbial state in AR patients. While the exact causative relationships and the full spectrum of microbial-host interactions are still being elucidated, the current research provides a strong foundation for the development of novel diagnostic and therapeutic strategies. Future studies employing multi-omics approaches, including metabolomics and proteomics, will be crucial for a deeper understanding of the functional consequences of nasal dysbiosis and for translating these findings into clinical applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. :: Clinical and Experimental Otorhinolaryngology [e-ceo.org]
- 3. dovepress.com [dovepress.com]
- 4. Association between Dysbiosis of Key Species of Nasal Microbiome and Allergic Rhinitis in Adult Patients [ejmm.journals.ekb.eg]
- 5. journals.asm.org [journals.asm.org]
- 6. Hay fever: has a nasal dysbiosis been under our nose the whole time? | Content for the lay public | Microbiota institute [biocodexmicrobiotainstitute.com]
- 7. Frontiers | Microbial characterization of the nasal cavity in patients with allergic rhinitis and non-allergic rhinitis [frontiersin.org]
- 8. Nasal Bacterial Microbiome Differs Between Healthy Controls and Those With Asthma and Allergic Rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nasal Bacteriomes of Patients with Asthma and Allergic Rhinitis Show Unique Composition, Structure, Function and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Correlations of Nasal Microbiome with Allergic Rhinitis and Its Symptoms Severity in Children Progression PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]



- 12. researchgate.net [researchgate.net]
- 13. Association Between Gut and Nasal Microbiota and Allergic Rhinitis: A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Microbial characterization of the nasal cavity in patients with allergic rhinitis and non-allergic rhinitis PMC [pmc.ncbi.nlm.nih.gov]
- 16. Seasonal allergic rhinitis affects sinonasal microbiota PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Altered Nasal Microbiota-Metabolome Interactions in Allergic Rhinitis: Implications for Inflammatory Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Nasal Microbiome in Allergic Rhinitis: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15612907#exploratory-studies-on-the-nasal-microbiome-in-allergic-rhinitis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.